molecular formula C15H15N3 B13640431 (1R)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanamine

(1R)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanamine

Cat. No.: B13640431
M. Wt: 237.30 g/mol
InChI Key: JWKQQHRYFAEGCX-LLVKDONJSA-N
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Chemical Reactions Analysis

Types of Reactions

(1R)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanamine undergoes several types of chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized to form various N-oxides.

    Reduction: Reduction reactions can modify the benzimidazole ring or the ethanamine side chain.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the benzimidazole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzimidazole N-oxides, while substitution reactions can introduce various functional groups onto the aromatic ring or benzimidazole moiety .

Scientific Research Applications

(1R)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (1R)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanamine involves its interaction with various molecular targets. The benzimidazole moiety can bind to DNA and proteins, disrupting their normal function. This interaction can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound may also interfere with microbial enzymes, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanamine is unique due to its specific structural features, including the chiral center and the benzimidazole moiety. These features contribute to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C15H15N3

Molecular Weight

237.30 g/mol

IUPAC Name

(1R)-1-[4-(benzimidazol-1-yl)phenyl]ethanamine

InChI

InChI=1S/C15H15N3/c1-11(16)12-6-8-13(9-7-12)18-10-17-14-4-2-3-5-15(14)18/h2-11H,16H2,1H3/t11-/m1/s1

InChI Key

JWKQQHRYFAEGCX-LLVKDONJSA-N

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)N2C=NC3=CC=CC=C32)N

Canonical SMILES

CC(C1=CC=C(C=C1)N2C=NC3=CC=CC=C32)N

Origin of Product

United States

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